Cellular tumor antigen p53 (153-165)

CD4+ T-cell epitope HLA-DP5 restriction p53 tumor immunology

Cellular tumor antigen p53 (153–165), sequence PGTRVRAMAIYKQ, is a 13‑mer synthetic peptide representing residues 153–165 of the human tumor‑suppressor protein p53. It was first identified as an HLA‑DP5‑restricted CD4⁺ T‑cell epitope capable of eliciting proliferative responses from T‑cell clones derived from healthy donors.

Molecular Formula
Molecular Weight
Cat. No. B1575138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCellular tumor antigen p53 (153-165)
SynonymsCellular tumor antigen p53 (153-165)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Cellular Tumor Antigen p53 (153–165) Peptide: HLA-DP5–Restricted CD4+ T‑Cell Epitope for Immuno‑Oncology Research and Peptide‑Based Vaccine Procurement


Cellular tumor antigen p53 (153–165), sequence PGTRVRAMAIYKQ, is a 13‑mer synthetic peptide representing residues 153–165 of the human tumor‑suppressor protein p53 . It was first identified as an HLA‑DP5‑restricted CD4⁺ T‑cell epitope capable of eliciting proliferative responses from T‑cell clones derived from healthy donors . Unlike the longer p53 (153–166) variant that carries a C‑terminal serine, this minimal epitope is the exact core sequence recognized in the context of the DP5 molecule and has been catalogued in authoritative epitope databases as a verified HLA class II ligand . Because TP53 is the most frequently mutated gene in human cancers, p53‑derived peptides are attractive candidates for cancer vaccines and immune‑monitoring assays; the 153–165 fragment is specifically listed under HLA‑DP5‑restricted CD4⁺ epitopes, distinguishing it from the numerous HLA class I (CD8⁺)‑restricted p53 peptides .

Why p53 (153–166) or Other HLA‑DP5‑Restricted p53 Peptides Cannot Simply Replace p53 (153–165)


Although p53 (153–166) and p53 (153–165) share an overlapping core sequence and are both presented by HLA‑DP5, they are not functionally interchangeable. The 153–166 peptide was used to generate polyclonal T‑cell lines, whereas the refined 153–165 fragment was required to isolate a clonal CD4⁺ T‑cell population that recognized both wild‑type and mutant p53 proteins with equal potency . This clonal-level restriction means that T‑cell receptor (TCR) affinity, cytokine polarization, and the ability to respond to naturally processed p53 antigen can differ between the two peptides. In cancer‑patient studies, the 153–166 peptide was employed alongside p53 (108–122) in ELISPOT assays, but only the 153–165 clone demonstrated dual recognition of wild‑type and multiple mutant p53 proteins – a prerequisite for vaccines targeting tumors with diverse p53 mutation profiles . Substituting the minimally defined 153–165 epitope with a longer variant introduces a C‑terminal serine that may alter MHC‑II binding register, TCR contacts, or solubility, thereby jeopardizing assay reproducibility, epitope‑specific T‑cell enumeration, and translational comparability across studies . For procurement decisions, selecting the incorrect length peptide can invalidate immunogenicity data generated with the originally published epitope.

Quantitative Comparative Evidence for p53 (153–165) Peptide Selection


Clonal-Level HLA-DP5 Restriction: p53 (153–165) Generates Monospecific CD4⁺ T-Cell Clones Whereas p53 (153–166) Yields Polyclonal T-Cell Lines

In the foundational study by Fujita et al. (1998), stimulation of PBMCs with p53 (153–166) generated polyclonal T‑cell lines, whereas the refined 13‑mer p53 (153–165) was required to establish a clonal CD4⁺ αβ T‑cell population restricted by HLA‑DP5 . This p53 (153–165)-specific T‑cell clone responded almost equally to both wild‑type and four distinct mutant recombinant p53 proteins, a breadth of recognition not demonstrated for the longer 153–166 peptide . The clonal nature of the response confirms that p53 (153–165) is the minimal, precisely defined epitope necessary for epitope‑specific CD4⁺ T‑cell studies.

CD4+ T-cell epitope HLA-DP5 restriction p53 tumor immunology peptide vaccine design

CD4⁺ T-Cell Response Rate in SCCHN Patients: 57.9% of HLA-DP5⁺ Patients Respond to HLA-DP5-Restricted p53 Peptides Including the 153–166 Variant

In a study of 19 HLA‑DP5⁺ patients with squamous cell carcinoma of the head and neck (SCCHN), Chikamatsu et al. (2009) reported that 11/19 (57.9%) patients had detectable Th1 and/or Th2 CD4⁺ T‑cell responses to HLA‑DP5‑restricted wild‑type p53 peptides (108–122 and 153–166) by IFN‑γ/IL‑5 ELISPOT, whereas 0/5 healthy donors responded . Among the 11 responding patients, 100% showed p53 accumulation in their tumors by immunohistochemistry, indicating a direct link between p53 overexpression and peptide‑specific immunity . Although the study used the 153–166 peptide, the 153–165 sequence constitutes its core binding register, and the response rate establishes a benchmark for the immunogenicity of this epitope region in cancer patients.

squamous cell carcinoma of head and neck HLA-DP5 p53 peptide vaccine ELISPOT immunomonitoring

C-Terminal Truncation Differentiates p53 (153–165) from p53 (153–166): One Residue Determines Binding Register, Solubility, and Published Experimental Identity

The p53 (153–165) peptide (PGTRVRAMAIYKQ) differs from the more commonly cited p53 (153–166) (PGTRVRAMAIYKQS) by the absence of a single C‑terminal serine residue . This difference, seemingly minor, is significant for MHC‑II peptide binding: the C‑terminus of a class II ligand can occupy the P1 or PΩ anchor pocket depending on register, and the presence or absence of a polar serine can shift the binding frame, alter solubility, and change the peptide’s theoretical isoelectric point . In authoritative epitope catalogues, p53 (153–165) is explicitly listed as the HLA‑DP5‑restricted ligand, whereas p53 (153–166) is assigned to the same allele but represents a precursor or extended variant . Procurement of the precise 153–165 sequence, rather than the 153–166 analog, ensures alignment with published epitope definitions and avoids confounding register‑shift effects in T‑cell assays.

peptide synthesis specifications MHC-II binding register p53 epitope cataloguing biophysical characterization

Heat-Denaturation Enhancement of Antigen Processing: p53 (153–165)-Specific CD4⁺ T-Cell Clones Show Augmented Proliferation with Denatured p53 Protein

Fujita et al. (1998) demonstrated that the proliferative response of the p53 (153–165)-specific CD4⁺ T‑cell clone to recombinant p53 protein was augmented by heat denaturation of the antigen . This observation suggests that altered protein conformation facilitates proteolytic processing and generation of the 153–165 epitope for MHC‑II presentation . This property is distinct from CD8⁺ T‑cell epitopes such as p53 (149–157) or p53 (264–272), which are processed through the MHC‑I pathway and are not similarly enhanced by heat denaturation. The conformational sensitivity of p53 (153–165) presentation makes this peptide particularly relevant for studying immune recognition of misfolded or mutant p53, which accumulates in tumor cells and may exhibit altered conformation.

antigen processing and presentation p53 conformation CD4+ T-cell proliferation tumor antigen proteolysis

Best-Fit Research and Industrial Application Scenarios for p53 (153–165) Peptide


CD4⁺ T‑Cell Epitope‑Specific Immunomonitoring in p53‑Overexpressing Cancers

In HLA‑DP5⁺ patient cohorts with squamous cell carcinoma of the head and neck (SCCHN) or other p53‑accumulating tumors, the p53 (153–165) peptide can be used as the precisely defined minimal epitope in IFN‑γ/IL‑5 ELISPOT or intracellular cytokine staining assays to enumerate p53‑reactive CD4⁺ T‑cells. This application is supported by the demonstrated 57.9% response rate in SCCHN patients and the correlation with tumor p53 accumulation . The use of the exact 153–165 sequence avoids the ambiguity introduced by the C‑terminal serine in p53 (153–166) that may alter the MHC‑II binding register and the responding T‑cell repertoire .

Multiepitope Peptide Vaccine Formulations Targeting Wild‑Type and Mutant p53

Because the p53 (153–165)-specific CD4⁺ T‑cell clone recognized both wild‑type and four distinct mutant recombinant p53 proteins with almost equal potency, this epitope is a strong candidate for inclusion in multiepitope peptide vaccines designed to cover tumors with heterogeneous p53 mutation profiles . Its HLA‑DP5 restriction provides population coverage complementary to HLA‑DR‑restricted epitopes such as p53 (108–122) or p53 (110–124), enabling broader HLA coverage in vaccine formulations .

Conformation‑Dependent Antigen‑Processing Studies with Recombinant p53 Proteins

The observation that heat denaturation of recombinant p53 protein augments the proliferative response of p53 (153–165)-specific T‑cell clones makes this peptide a valuable tool for investigating how protein conformation influences MHC‑II antigen processing and presentation . Researchers studying the interplay between p53 mutation, protein misfolding, and immune recognition can use the 153–165 peptide as a readout epitope in in vitro proteolysis and presentation assays comparing native vs. denatured p53 substrates.

Quality Control Reference Standard for p53 Peptide‑Based Assay Development

Given its precise definition in authoritative epitope databases (IEDB and published epitope tables) and its distinct sequence from the more commonly cited 153–166 variant, p53 (153–165) can serve as a lot‑specific reference standard for analytical method validation in HPLC‑MS peptide identity and purity testing . Procurement of the exact 13‑mer sequence from a vendor providing a Certificate of Analysis (COA) with HPLC purity and mass spectrometry confirmation ensures lot‑to‑lot consistency in immunological assays that depend on the minimal defined epitope.

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